N-(1,3-thiazol-2-yl)biphenyl-4-carboxamide
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Overview
Description
N-(1,3-thiazol-2-yl)biphenyl-4-carboxamide is a compound that features a thiazole ring attached to a biphenyl structure with a carboxamide group. The thiazole ring is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)biphenyl-4-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the biphenyl structure. One common method involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms under specific conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and the use of advanced techniques like chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-(1,3-thiazol-2-yl)biphenyl-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenyl-1,3-thiazol-2-yl)carbamothioylbenzamide
- N-(2-thienyl-1,3-thiazol-4-yl)methyl-2H-chromene-3-carboxamide
- N-(6-chlorobenzo[d]thiazol-2-yl)carbamothioylbenzamide
Uniqueness
N-(1,3-thiazol-2-yl)biphenyl-4-carboxamide is unique due to its specific structure, which combines the thiazole ring with a biphenyl backbone and a carboxamide group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-phenyl-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c19-15(18-16-17-10-11-20-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWQUQIHXBVOTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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